molecular formula C24H25N3O B2572204 N-benzhydryl-4-phenylpiperazine-1-carboxamide CAS No. 915900-00-4

N-benzhydryl-4-phenylpiperazine-1-carboxamide

Cat. No.: B2572204
CAS No.: 915900-00-4
M. Wt: 371.484
InChI Key: MOQQKGODKIYMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-4-phenylpiperazine-1-carboxamide is a chemical compound for research use, featuring a benzhydryl group linked to a phenylpiperazine carboxamide core. This structure is of significant interest in medicinal chemistry research. The benzhydryl-piperazine moiety is a recognized pharmacophore in bioactive molecules, studied for its potential interactions with various biological targets . Piperazine carboxamide derivatives have been explored as antagonists for targets like the transient receptor potential vanilloid 1 (TRPV1) channel, which is a prominent subject in pain management research . Furthermore, related molecular hybrids incorporating benzhydryl piperazine have shown promise in early-stage antitubercular drug discovery . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in pharmacological assays. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzhydryl-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQQKGODKIYMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-phenylpiperazine-1-carboxamide typically involves the nucleophilic substitution of 1-benzhydryl piperazine with appropriate reagents. One common method is the reaction of 1-benzhydryl piperazine with phenyl isocyanate under controlled conditions to form the desired carboxamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, recrystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzhydryl-4-phenylpiperazine-1-carboxylic acid, while reduction may produce N-benzhydryl-4-phenylpiperazine-1-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzhydryl-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to receptors such as α1-adrenoceptors, where it mediates its effects through the formation of hydrogen bonds and electrostatic interactions . The binding to these receptors can modulate various signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Examples:

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) : Replaces the carboxamide with a sulfonamide group. The nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the carboxamide analog. This substitution may reduce hydrogen-bonding capacity but enhance metabolic stability .
  • Cycl, Cycl-1, Cycl-2 : Synthesized via benzhydryl chloride and piperazine reactions. Cycl-2 (1-(3,4-dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) incorporates halogenated aryl groups, increasing steric bulk and halogen-mediated binding interactions. These modifications may improve selectivity for hydrophobic enzyme pockets .

Phenylpiperazine-Carboxamide Derivatives

Key Examples (From ):

Compound Substituent Yield (%) Melting Point (°C) Key Features
A2 3-Fluorophenyl 52.2 189.5–192.1 Fluorine enhances electronegativity, potentially improving binding affinity
A3 4-Fluorophenyl 57.3 196.5–197.8 Para-fluorine may optimize metabolic stability via reduced CYP450 oxidation
A4 2-Chlorophenyl 45.2 197.9–199.6 Ortho-chlorine induces steric hindrance, possibly reducing off-target effects
A6 4-Chlorophenyl 48.1 189.8–191.4 Chlorine’s hydrophobicity and van der Waals interactions enhance target binding

Structural Insights :

  • The carboxamide group in all analogs enables hydrogen bonding with biological targets, such as enzymes or receptors.
  • Halogen substituents (F, Cl) modulate electronic properties and metabolic stability. Para-substituted fluorophenyl (A3) shows higher yield (57.3%) compared to ortho-chlorophenyl (A4, 45.2%), suggesting steric effects influence synthetic efficiency .

Other Carboxamide Variants

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Features an ethyl group on the piperazine ring, increasing conformational flexibility. The piperazine adopts a chair conformation, with bond lengths comparable to N-benzhydryl-4-phenylpiperazine-1-carboxamide .
  • N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide : Incorporates an indole group, enabling π-π stacking interactions. This compound is marketed as a metabolic enzyme/protease inhibitor, highlighting the pharmacological versatility of carboxamide-piperazine scaffolds .

Metabolic Stability

  • N-Demethylation: Observed in structurally related compounds (e.g., DIC in ), this metabolic pathway may also affect this compound. Enzyme inducers like phenobarbital could accelerate its metabolism .
  • Halogen Effects : Fluorine in A2/A3 reduces oxidative metabolism, while chlorine in A4–A6 may slow degradation via steric blocking .

Biological Activity

N-benzhydryl-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzhydryl piperazine with appropriate carboxylic acid derivatives. The structural integrity of the compound is critical for its biological activity, with the piperazine ring providing a versatile scaffold for various substitutions that can enhance pharmacological properties.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antimicrobial Activity : Exhibits significant inhibition against Mycobacterium tuberculosis, with selectivity indices indicating low cytotoxicity .
  • Calcium Channel Blockade : While some benzhydrylpiperazines are known to block calcium channels, this compound does not show this property, suggesting a unique mechanism of action .
  • Neuropharmacological Effects : The compound has shown affinities for serotonin (5-HT) and dopamine receptors, indicating potential use in treating psychiatric disorders .

Antituberculosis Activity

A series of studies have demonstrated that derivatives of benzhydryl piperazines, including this compound, possess potent antitubercular properties. For instance, modifications to the amino acid linkers were explored to enhance efficacy against M. tuberculosis with promising results indicating a selectivity index greater than 30 .

Neuropharmacological Studies

Research has highlighted the compound's interactions with various neurotransmitter systems. A study evaluating the affinities of related piperazine derivatives revealed that structural modifications significantly influence receptor binding and activity profiles. For example, certain modifications led to enhanced binding affinities at 5-HT1A and D2 receptors, which are crucial targets for antidepressant and antipsychotic therapies .

Comparative Biological Activity Table

Activity Type Effectiveness Reference
AntituberculosisHigh potency against M. tuberculosis
Calcium Channel BlockadeNo significant inhibition
Neurotransmitter BindingAffinity for 5-HT and D2 receptors
CytotoxicityLow cytotoxicity (selectivity index > 30)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzhydryl-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzhydryl amines can react with activated carboxamide intermediates in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Optimizing stoichiometry (1:1.5 molar ratio of amine to carbonyl reagent) and refluxing at 80–100°C for 12–24 hours improves yields to ~75–85% . Automated synthesis platforms using continuous flow reactors enhance reproducibility and scalability .

Q. How is the crystallinity and purity of this compound validated?

  • Methodology : X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are critical. XRPD confirms crystalline phases, while TGA identifies decomposition points (>200°C for most piperazine carboxamides). DSC detects melting transitions (e.g., 67–70°C for analogous compounds) . Hydrogen bonding networks, as observed in N–H⋯O interactions in crystal lattices, stabilize the structure .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify benzhydryl (δ 7.2–7.5 ppm for aromatic protons) and piperazine carboxamide (δ 3.2–3.8 ppm for CH2_2 groups) .
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) confirm the carboxamide moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or sulfonamide substitution) impact biological activity?

  • Methodology : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability and receptor binding. For example, 4-fluorophenyl analogs show 2–3× higher antimicrobial activity against S. aureus compared to non-fluorinated derivatives . Computational docking (e.g., AutoDock Vina) predicts interactions with target enzymes like carbonic anhydrase .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Dose-Response Analysis : Validate IC50_{50} values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific toxicity .
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect metabolite interference (e.g., oxidative deamination in liver microsomes) .
  • Structural Analog Comparison : Compare with derivatives like N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, which showed improved in vivo stability due to reduced plasma protein binding .

Q. What strategies mitigate aggregation-induced cytotoxicity in cell-based assays?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Monitor particle size (<500 nm) in PBS or cell media to detect aggregates .
  • Co-solvents : Use 0.1% DMSO or cyclodextrin complexes to enhance solubility without compromising cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.